molecular formula C31H24Cl4O6 B10889733 Propane-2,2-diylbis-2,6-dichlorobenzene-4,1-diyl bis(2-methoxybenzoate)

Propane-2,2-diylbis-2,6-dichlorobenzene-4,1-diyl bis(2-methoxybenzoate)

Cat. No.: B10889733
M. Wt: 634.3 g/mol
InChI Key: JMTHJDNZKJKESX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-(1-{3,5-dichloro-4-[(2-methoxybenzoyl)oxy]phenyl}-1-methylethyl)phenyl 2-methoxybenzoate is a complex organic compound characterized by multiple chlorinated aromatic rings and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-4-(1-{3,5-dichloro-4-[(2-methoxybenzoyl)oxy]phenyl}-1-methylethyl)phenyl 2-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds through reactions such as Friedel-Crafts acylation, esterification, and chlorination. The reaction conditions often require the use of catalysts like aluminum chloride for acylation and acidic or basic conditions for esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the chlorinated aromatic rings, potentially leading to the formation of less chlorinated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of partially or fully dechlorinated compounds.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2,6-Dichloro-4-(1-{3,5-dichloro-4-[(2-methoxybenzoyl)oxy]phenyl}-1-methylethyl)phenyl 2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple chlorinated aromatic rings and ester functionalities can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-nitrophenyl 2-methoxybenzoate
  • 2,6-Dichloro-4-(1-{3,5-dichloro-4-hydroxyphenyl}-1-methylethyl)phenyl 2-methoxybenzoate

Uniqueness

2,6-Dichloro-4-(1-{3,5-dichloro-4-[(2-methoxybenzoyl)oxy]phenyl}-1-methylethyl)phenyl 2-methoxybenzoate is unique due to its specific combination of chlorinated aromatic rings and ester functionalities, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H24Cl4O6

Molecular Weight

634.3 g/mol

IUPAC Name

[2,6-dichloro-4-[2-[3,5-dichloro-4-(2-methoxybenzoyl)oxyphenyl]propan-2-yl]phenyl] 2-methoxybenzoate

InChI

InChI=1S/C31H24Cl4O6/c1-31(2,17-13-21(32)27(22(33)14-17)40-29(36)19-9-5-7-11-25(19)38-3)18-15-23(34)28(24(35)16-18)41-30(37)20-10-6-8-12-26(20)39-4/h5-16H,1-4H3

InChI Key

JMTHJDNZKJKESX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Cl)OC(=O)C2=CC=CC=C2OC)Cl)C3=CC(=C(C(=C3)Cl)OC(=O)C4=CC=CC=C4OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.